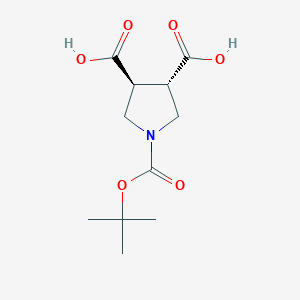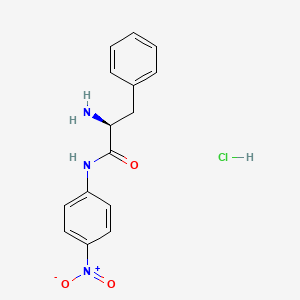
2-Benzyloxy-3-fluorobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-3-fluorobenzyl alcohol is a chemical compound with the molecular formula C14H13FO2 . It has an average mass of 232.250 Da and a monoisotopic mass of 232.089951 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has freely rotating bonds and its polar surface area is 29 Å .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 376.8±32.0 °C at 760 mmHg, and a flash point of 172.7±21.6 °C . It has a molar refractivity of 63.9±0.3 cm3 and a molar volume of 192.2±3.0 cm3 .Applications De Recherche Scientifique
2-Benzyloxy-3-fluorobenzyl alcohol has been studied for its potential applications in a variety of scientific research areas. In organic synthesis, this compound is used as a reagent in the synthesis of other compounds, such as amino acids and peptides. In pharmacology, this compound has been studied as a potential drug target, as it has been found to interact with proteins and enzymes involved in drug metabolism. In biochemistry, this compound has been studied for its ability to interact with enzymes, proteins, and DNA.
Mécanisme D'action
2-Benzyloxy-3-fluorobenzyl alcohol is believed to interact with proteins and enzymes through a process called covalent bonding. This process involves the formation of a covalent bond between the this compound molecule and the protein or enzyme. This bond is formed when the electrons in the this compound molecule are attracted to the electrons in the protein or enzyme. This bond can then alter the structure of the protein or enzyme, resulting in a change in its function.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can bind to proteins and enzymes involved in drug metabolism, which can affect the rate at which drugs are metabolized in the body. In addition, this compound has been found to interact with DNA, which can affect the expression of certain genes. Furthermore, this compound has been found to interact with enzymes involved in energy production, which can affect the body's energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyloxy-3-fluorobenzyl alcohol has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability. This compound is a readily available compound that can be easily synthesized in the lab. In addition, this compound is a relatively stable compound that is not easily degraded by heat or light. However, this compound is a relatively volatile compound, which can make it difficult to work with in the lab. Furthermore, this compound has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
2-Benzyloxy-3-fluorobenzyl alcohol has potential applications in a variety of scientific research areas. Further studies are needed to explore the potential therapeutic applications of this compound, such as its use as a drug target in pharmacology. In addition, further studies are needed to explore the biochemical and physiological effects of this compound, such as its potential to interact with proteins and enzymes involved in drug metabolism. Furthermore, further studies are needed to explore the potential of this compound as a reagent in organic synthesis, as well as its ability to interact with DNA. Finally, further studies are needed to explore the advantages and limitations of this compound for lab experiments.
Méthodes De Synthèse
2-Benzyloxy-3-fluorobenzyl alcohol can be synthesized through a reaction of 3-fluorobenzaldehyde and 2-benzyloxyethanol using an acid catalyst, such as sulfuric acid. This reaction is a condensation reaction, which involves the formation of a carbon-carbon bond between the two molecules. The reaction is carried out at a temperature of 80°C and the reaction time is typically between 1-2 hours. The yield of the reaction is typically about 80%.
Safety and Hazards
Propriétés
IUPAC Name |
(3-fluoro-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGUZEDVAZYDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)







